In-Depth Technical Guide: Erlotinib Impurity A – Structural Characterization, Formation, and Control
In-Depth Technical Guide: Erlotinib Impurity A – Structural Characterization, Formation, and Control
Executive Summary
In the development and quality control of Erlotinib (Tarceva®), Impurity A represents a critical quality attribute (CQA) that demands rigorous monitoring. This guide addresses the specific chemical entity defined as Erlotinib Impurity A according to the European Pharmacopoeia (EP) , while distinguishing it from the differing United States Pharmacopeia (USP) nomenclature to prevent analytical errors.
-
Primary Target (EP Impurity A): 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1][2]
-
Criticality: It is a persistent process-related impurity arising from the hydrolysis of the key intermediate, acting as a potential degradation product under stress conditions.
-
Control Strategy: Strict moisture control during synthesis and high-resolution RP-HPLC for quantification.
Chemical Identity & Nomenclature
Precise identification is paramount due to divergent pharmacopoeial naming conventions. Researchers must verify the CAS number to ensure the correct reference standard is utilized.
Core Identification (EP Standard)
This compound is the "hydroxy" analog of the quinazoline core, lacking the 3-ethynylphenylamine side chain.
| Attribute | Specification |
| Common Name | Erlotinib Impurity A (EP) |
| Chemical Name | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one |
| CAS Number | 179688-29-0 |
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Critical Nomenclature Distinction
Warning: Do not confuse EP Impurity A with USP Related Compound A. They are chemically distinct.
-
EP Impurity A: The quinazolinone hydrolysis product (CAS 179688-29-0).
-
USP Related Compound A: 4-(3-{[6,7-Bis(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-methyl-3-butyn-2-ol (CAS 299912-59-7). This is a byproduct involving the alkyne protecting group.
Scientist's Note: For global regulatory submissions, explicitly state the chemical name (e.g., "6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one") rather than just "Impurity A" to avoid ambiguity between regulatory bodies.
Origin & Formation Mechanism
Understanding the genesis of Impurity A allows for proactive process control. It primarily forms via the hydrolysis of the reactive 4-chloroquinazoline intermediate.
Synthetic Pathway & Side Reactions
The synthesis of Erlotinib typically involves the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline .[3] Impurity A is generated when the 4-chloro intermediate reacts with adventitious water instead of the aniline.
Figure 1: Mechanistic pathway showing the competitive hydrolysis leading to Impurity A versus the desired coupling to form Erlotinib.
Root Causes for Presence
-
Wet Solvents: Presence of water in the reaction solvent (e.g., isopropanol, acetonitrile) during the coupling step.
-
Incomplete Chlorination: If the precursor (quinazolinone) is not fully chlorinated to the 4-chloro derivative, the unreacted starting material remains as Impurity A.
-
Post-Reaction Workup: Exposure of the 4-chloro intermediate to aqueous conditions before the coupling is complete.
Analytical Characterization & Detection
Impurity A is significantly more polar than Erlotinib due to the loss of the hydrophobic phenyl-acetylene group and the presence of the lactam/amide moiety.
Physicochemical Properties[5][6]
-
Polarity: High (elutes early in RP-HPLC).
-
UV Absorption: Maxima at ~245–250 nm and ~330 nm (distinct quinazolinone spectrum).
-
pKa: The amide proton is weakly acidic; the N1 nitrogen is less basic than the quinazoline N1 in Erlotinib.
Validated HPLC Method Parameters
The following protocol effectively separates Impurity A from the API and other related substances.
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3V or Symmetry C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (pH 3.0 - 4.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 247 nm or 254 nm |
| Column Temp | 30°C - 50°C |
| Injection Vol | 10 - 20 µL |
Gradient Profile:
-
Time 0-5 min: High aqueous (Start ~70% Buffer) to retain polar Impurity A.
-
Time 20-30 min: High organic (Gradient to ~80% ACN) to elute Erlotinib and lipophilic impurities.
Elution Order:
-
Impurity A: ~3-6 mins (Early eluting due to polarity).
-
Erlotinib (API): ~12-15 mins.
-
Dimeric/Late Impurities: >15 mins.
Figure 2: Analytical separation logic demonstrating the relative retention of Impurity A versus the Active Pharmaceutical Ingredient.
Toxicological Profile & Control Limits
While Erlotinib is a potent EGFR inhibitor, Impurity A (the hydrolyzed core) generally lacks the specific kinase binding affinity of the parent drug but must still be controlled as an organic impurity.
Safety Classification[3]
-
GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2.[4]
-
Genotoxicity: Generally considered a non-mutagenic process impurity (Class 4 or 5 under ICH M7), as it lacks the alerting functional groups (like the aniline or alkylating halides) present in other intermediates.
-
LD50: Data suggests >300 mg/kg (Oral, Rat) based on structural analogs.
Regulatory Limits (ICH Q3A)
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
-
Target Limit in API: Typically NMT (Not More Than) 0.10% to ensure compliance without requiring detailed tox studies.
Experimental Protocol: Isolation & Standard Preparation
If a commercial reference standard is unavailable, Impurity A can be synthesized or isolated for method validation.
Synthesis of Reference Standard
Reaction: Hydrolysis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
-
Dissolution: Dissolve 1.0 g of the 4-chloro intermediate in 10 mL of THF/Water (1:1).
-
Reflux: Heat to reflux (approx. 70°C) for 3 hours. The chlorine atom is displaced by the hydroxyl group (tautomerizing to the ketone).
-
Precipitation: Cool the mixture to 0°C. The quinazolinone (Impurity A) will precipitate as a white solid.
-
Filtration: Filter and wash with cold water.
-
Drying: Dry under vacuum at 50°C.
-
Verification: Confirm structure via 1H-NMR (DMSO-d6) and MS (m/z 295 [M+H]+).
Stock Solution for HPLC
-
Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the stock solution due to the rigid quinazolinone structure's limited solubility in pure acetonitrile or water.
-
Dilution: Dilute the stock with Mobile Phase A to match the initial gradient conditions, preventing peak distortion.
References
-
European Directorate for the Quality of Medicines (EDQM). Erlotinib Impurity Mixture CRS. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409305: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. Available at: [Link]
-
Journal of the Mexican Chemical Society. Identification, synthesis and structure assignment of two impurities of Erlotinib. 2019.[5] Available at: [Link]
-
Molecules (MDPI). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. 2006. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. niainnovation.in [niainnovation.in]
- 3. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 4. 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | C14H18N2O5 | CID 135409305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
